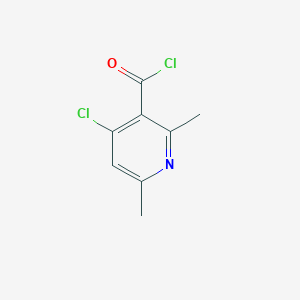
4-Chloro-2,6-dimethylpyridine-3-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2,6-dimethylpyridine-3-carbonyl chloride is an organic compound with the molecular formula C8H7Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-dimethylpyridine-3-carbonyl chloride typically involves the chlorination of 2,6-dimethylpyridine followed by the introduction of a carbonyl chloride group. One common method involves the reaction of 2,6-dimethylpyridine with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions
4-Chloro-2,6-dimethylpyridine-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products can include pyridine carboxylic acids or other oxidized derivatives.
Electrophilic Aromatic Substitution: Products include nitrated or sulfonated pyridines.
科学研究应用
4-Chloro-2,6-dimethylpyridine-3-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a building block for biologically active molecules.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-2,6-dimethylpyridine-3-carbonyl chloride involves its reactivity as an electrophile. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The pyridine ring can also participate in aromatic substitution reactions, further diversifying its reactivity.
相似化合物的比较
Similar Compounds
4-Chloro-2,6-dimethylpyridine: Lacks the carbonyl chloride group but shares the pyridine ring structure.
2,6-Dimethylpyridine-3-carbonyl chloride: Similar structure but without the chlorine substituent on the pyridine ring.
4-Chloro-3-methylpyridine-2-carbonyl chloride: Similar structure with different positions of the methyl and carbonyl chloride groups.
Uniqueness
4-Chloro-2,6-dimethylpyridine-3-carbonyl chloride is unique due to the presence of both chlorine and carbonyl chloride groups on the pyridine ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in various chemical synthesis processes.
属性
CAS 编号 |
89662-90-8 |
|---|---|
分子式 |
C8H7Cl2NO |
分子量 |
204.05 g/mol |
IUPAC 名称 |
4-chloro-2,6-dimethylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C8H7Cl2NO/c1-4-3-6(9)7(8(10)12)5(2)11-4/h3H,1-2H3 |
InChI 键 |
HFHDAVRBYPDFLJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=N1)C)C(=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


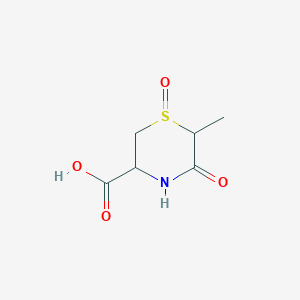
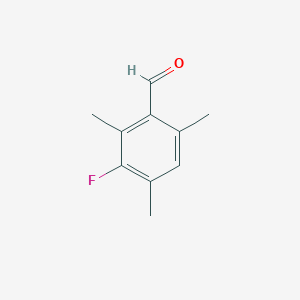

![17-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]androst-5-en-3-yl acetate](/img/structure/B14387776.png)
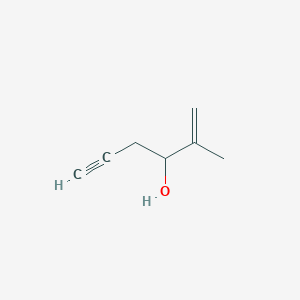

![Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14387797.png)

![Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]-](/img/structure/B14387801.png)
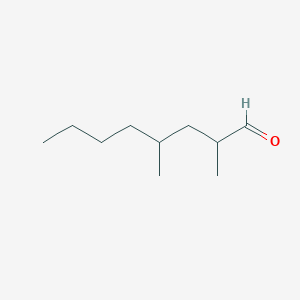



![Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B14387839.png)
